N-[1-(4-methylphenyl)ethyl]cyclopentanamine
Description
N-[1-(4-Methylphenyl)ethyl]cyclopentanamine is a secondary amine featuring a cyclopentylamine moiety attached to a para-methyl-substituted phenylethyl group. Its molecular formula is C₁₄H₂₁N, with a molecular weight of 203.33 g/mol. The para-methyl group on the phenyl ring contributes steric bulk and weak electron-donating effects, distinguishing it from analogs with halogen, nitro, or methoxy substituents .
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]cyclopentanamine |
InChI |
InChI=1S/C14H21N/c1-11-7-9-13(10-8-11)12(2)15-14-5-3-4-6-14/h7-10,12,14-15H,3-6H2,1-2H3 |
InChI Key |
RQMSOBDQLZQXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylphenyl)ethyl]cyclopentanamine typically involves the reaction of cyclopentanone with 4-methylphenylacetonitrile in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine.
Cyclopentanone + 4-methylphenylacetonitrile:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylphenyl)ethyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[1-(4-methylphenyl)ethyl]cyclopentanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-methylphenyl)ethyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The para-substituent on the phenyl ring significantly influences electronic, steric, and solubility properties. Key analogs and their characteristics are summarized below:
Key Observations:
- Electronic Effects : Methoxy (electron-donating) and nitro (electron-withdrawing) groups alter the phenyl ring's electron density, affecting intermolecular interactions. The methyl group in the target compound provides weak electron donation without introducing polarity .
- Lipophilicity : The methyl group enhances lipophilicity compared to polar substituents (e.g., methoxy), favoring membrane permeability in biological systems .
Stereochemical and Conformational Considerations
- Enantiomer-Specific Activity : highlights stereochemical variations (R/S enantiomers) in analogs like N-(1-phenylethyl)cyclopentanamine (compound 9-R/S). The target compound's stereochemistry (if resolved) could influence chiral recognition in imprinted polymers or receptor binding .
- Cyclopentyl vs.
Biological Activity
N-[1-(4-methylphenyl)ethyl]cyclopentanamine is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a cyclopentane ring with a para-methylphenyl group attached to the nitrogen atom. Its molecular formula is CHN, and it has a molecular weight of approximately 203.29 g/mol. The compound belongs to the class of amines, which are known for their diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves the reaction of cyclopentanamine with 4-methylphenyl ethyl bromide under basic conditions. Various synthetic routes have been explored, including:
- Alkylation Reactions : Utilizing alkyl halides for the introduction of the 4-methylphenyl group.
- Catalytic Hydrogenation : This method can be employed to reduce intermediates selectively.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives based on cyclopentane structures have shown promising results in inhibiting cancer cell proliferation across various cancer types, including breast and liver cancers. The mechanism often involves inhibition of key enzymes related to tumor growth, such as COX-2 and TNF-α.
| Compound | Cancer Type | IC (µM) | Mechanism |
|---|---|---|---|
| 4a | Liver | 5.13 | COX-2 Inhibition |
| 4b | Breast | 6.72 | TNF-α Inhibition |
| 7b | Prostate | 3.98 | PDE4B Inhibition |
These findings suggest that this compound could potentially be developed into an effective anticancer agent through further optimization and testing.
Anticonvulsant Activity
This compound has also been evaluated for its anticonvulsant properties. Compounds within this structural class have demonstrated efficacy in various animal models, showing significant potency compared to established anticonvulsants like Phenobarbital and Ethosuximide.
| Compound | ED (mmol/kg) | Reference Drug | Reference ED (mmol/kg) |
|---|---|---|---|
| 6g | 0.0043 | Phenobarbital | 0.06 |
| 6e | 0.019 | Ethosuximide | 0.92 |
The results indicate that this compound may possess significant anticonvulsant activity warranting further investigation.
Case Studies and Research Findings
In-depth molecular docking studies have been conducted to understand the interaction between this compound and various biological targets. These studies often reveal:
- Binding Affinity : The compound shows strong binding affinities to COX-2 and PDE4B enzymes, which are crucial in inflammatory pathways.
- Structure-Activity Relationship (SAR) : Variations in substituents on the cyclopentane ring significantly influence biological activity, suggesting that careful modification could enhance therapeutic efficacy.
Q & A
Q. What are the established synthetic routes for N-[1-(4-methylphenyl)ethyl]cyclopentanamine, and what methodological considerations are critical for reproducibility?
Methodological Answer: Synthesis typically involves reductive amination or nucleophilic substitution. For example, a chiral precursor like (R)-N-[1-(4-methylphenyl)ethyl]acetamide () can undergo hydrolysis to yield the target compound. Key considerations include:
- Catalyst selection : Use palladium or nickel catalysts for hydrogenation steps.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures purity ≥98% (as in ).
- Chiral resolution : Chiral HPLC or enzymatic methods may be required for enantiopure synthesis ().
Reference : Similar protocols for structurally related amines are detailed in and .
Q. How can spectroscopic techniques (e.g., NMR, UV-Vis) validate the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Identify cyclopentyl protons (δ 1.5–2.0 ppm) and aromatic protons (δ 7.2–7.4 ppm for the 4-methylphenyl group).
- UV-Vis : Monitor λmax near 255 nm (as in ) to confirm π→π* transitions in aromatic systems.
- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., predicted exact mass ~215.2 g/mol).
Reference : Predicted physicochemical properties in (e.g., PSA, density) should align with experimental data.
Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental settings?
Methodological Answer:
- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (hexane); predicted logP values (~3.2) suggest moderate lipophilicity.
- Stability : Store at -20°C in inert atmospheres to prevent degradation ().
- pKa : Predicted pKa ~12.5 () indicates basicity, requiring pH-adjusted buffers for aqueous studies.
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing byproducts in large-scale preparations?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature (50–100°C), catalyst loading (1–5 mol%), and reaction time (12–48 hrs) to identify optimal conditions.
- In-line analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation (e.g., imine intermediates in reductive amination).
- Byproduct mitigation : Employ scavenger resins or fractional distillation for impurities (e.g., unreacted 1-(4-methylphenyl)ethanol, ).
Q. How should discrepancies between experimental and computational data (e.g., predicted vs. observed pKa) be resolved?
Methodological Answer:
- Comparative analysis : Re-evaluate computational parameters (e.g., DFT functional, solvent model) using software like Gaussian or COSMO-RS.
- Experimental validation : Use potentiometric titration to confirm pKa ( reports predicted pKa ~12.5).
- Crystallography : Single-crystal X-ray diffraction provides definitive structural data to resolve ambiguities (e.g., bond angles, stereochemistry).
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Receptor binding assays : Screen against CNS targets (e.g., serotonin/dopamine receptors) due to structural similarity to psychoactive amines ().
- Cytotoxicity : Use MTT assays in neuronal cell lines (e.g., SH-SY5Y) at concentrations ≤10 µM to assess safety margins.
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
Q. What analytical methods ensure batch-to-batch consistency in purity and enantiomeric excess?
Methodological Answer:
- HPLC-DAD/UV : Use a chiral column (e.g., Chiralpak AD-H) with heptane/ethanol mobile phase to determine enantiomeric excess (≥98% required for pharmacological studies, ).
- Karl Fischer titration : Quantify water content (<0.1% for hygroscopic batches).
- Elemental analysis : Confirm C, H, N composition aligns with theoretical values (e.g., C: 78.5%, H: 9.4%, N: 12.1%).
Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?
Methodological Answer:
- Forced degradation studies : Expose to UV light (254 nm), heat (40–60°C), and humidity (75% RH) for 4–8 weeks.
- Stability-indicating assays : Monitor degradation products via UPLC-PDA; >95% purity after 6 months at -20°C is acceptable ().
- Lyophilization : Consider for long-term storage to prevent hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
